5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Wnt signaling inhibition positional isomer SAR 1,3,4-thiadiazole

This N-(1,3,4-thiadiazol-2-yl)benzamide scaffold features a rare 2-fluorobenzylthio moiety. Its distinct ortho-fluorine regioisomerism offers unmatched electronic and conformational properties for Wnt pathway inhibition and DNA Polymerase Theta (Polθ) drug discovery programs. The 5-bromo-2-chloro halogenation pattern provides a privileged fragment for halogen-bonding SAR investigations, making it an essential control compound for probing fluorine-positional effects on target selectivity.

Molecular Formula C16H10BrClFN3OS2
Molecular Weight 458.75
CAS No. 868975-02-4
Cat. No. B2780405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS868975-02-4
Molecular FormulaC16H10BrClFN3OS2
Molecular Weight458.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F
InChIInChI=1S/C16H10BrClFN3OS2/c17-10-5-6-12(18)11(7-10)14(23)20-15-21-22-16(25-15)24-8-9-3-1-2-4-13(9)19/h1-7H,8H2,(H,20,21,23)
InChIKeyKLINQYMRPTZOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 868975-02-4): Compound Class and Procurement Context


5-Bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 868975-02-4, MF C₁₆H₁₀BrClFN₃OS₂, MW 458.75 g/mol) belongs to the N-(1,3,4-thiadiazol-2-yl)benzamide class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with patent disclosures covering Wnt signaling pathway inhibition (WO2016131808A1) [2], insecticidal activity (CA1077041A) [3], and DNA polymerase theta (Polθ) inhibition [4]. The compound incorporates three key structural features: a 5-bromo-2-chloro substitution pattern on the benzamide ring, a 2-fluorobenzylthio group at the thiadiazole 5-position, and the central 1,3,4-thiadiazole heterocycle. These features collectively differentiate it from closely related positional isomers and halogen-variant analogs within the same chemotype.

Why Generic 1,3,4-Thiadiazole-Benzamide Substitution Fails: Structural Differentiation of CAS 868975-02-4


Within the 1,3,4-thiadiazol-2-yl-benzamide chemotype, biological activity is exquisitely sensitive to the nature and position of substituents on both the benzamide ring and the thiadiazole 5-position [1]. A patent review of 1,3,4-thiadiazole inhibitors identifies that the most inhibitory active compounds are those incorporating secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at positions 2 and 5 of the thiadiazole ring [2]. The specific combination of 5-bromo-2-chloro halogenation on the benzamide ring with a 2-fluorobenzylthio moiety represents a distinct regioisomeric and electronic profile that cannot be replicated by the more common 3-fluorobenzyl (CAS 393569-15-8), 4-fluorobenzyl, or unsubstituted benzyl analogs. Positional isomerism of the fluorine atom on the benzylthio group alters both the three-dimensional conformation and the electronic surface potential of the molecule, which are critical determinants of target binding and selectivity [1].

Quantitative Differentiation Evidence: 5-Bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide vs. Closest Analogs


Positional Isomer Differentiation: 2-Fluorobenzyl vs. 3-Fluorobenzyl Thiadiazole-Benzamide Wnt Pathway Inhibition Potential

The 1,3,4-thiadiazol-2-yl-benzamide scaffold is claimed in WO2016131808A1 (Bayer Pharma) as a Wnt signalling pathway inhibitor chemotype [1]. Within this patent class, the benzylthio substituent at the thiadiazole 5-position is a critical pharmacophoric element. The 2-fluorobenzylthio substituent of CAS 868975-02-4 places the fluorine atom ortho to the methylene linker, creating a distinct steric and electronic environment compared to the 3-fluorobenzyl analog (CAS 393569-15-8). Literature on structurally related 1,3,4-thiadiazole-amides demonstrates that the position of fluorine substitution on benzylthio moieties significantly modulates antitumor activity; a study of benzylthio-substituted 1,3,4-thiadiazole derivatives reported that the substituents of the benzylthio-moiety at the 2-position on 1,3,4-thiadiazole are vital for modulating antitumor activities against various cancer cell lines [2].

Wnt signaling inhibition positional isomer SAR 1,3,4-thiadiazole fluorobenzylthio

Halogen Substitution Pattern Differentiation: 5-Bromo-2-chloro Benzamide vs. Alternative Halogen Combinations

The 5-bromo-2-chloro substitution pattern on the benzamide ring is a specific halogen combination that influences molecular recognition through both steric bulk (Br > Cl) and electronic effects (σ and π parameters). The patent CA1077041A on N-(1,3,4-thiadiazol-2-yl)benzamides as insecticides specifically enumerates bromo and chloro as preferred substituents [1]. In the broader 1,3,4-thiadiazole-benzamide class, the combination of electron-withdrawing halogens at specific positions modulates the acidity of the amide NH and the electron density of the aromatic ring, both critical for target binding. The 5-bromo-2-chloro pattern presents a unique halogen-bond donor profile compared to analogs such as 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (lacking the fluorobenzylthio group) or N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide (CAS 391874-61-6), which relocates the fluorine from the benzylthio moiety to the benzamide ring .

halogen SAR benzamide substitution 5-bromo-2-chloro bioisosterism

Computed Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness vs. Positional Isomers

Although no experimental logP or solubility data were identified for CAS 868975-02-4, the molecular formula C₁₆H₁₀BrClFN₃OS₂ (MW 458.75) permits calculated property comparisons with positional isomers. The ortho-fluorine placement in the 2-fluorobenzyl group creates an intramolecular proximity effect with the thiadiazole sulfur that is absent in the 3-fluoro (meta) and 4-fluoro (para) analogs. This conformational constraint can influence both the compound's chromatographic retention behavior and its passive membrane permeability. For the structurally related series of 1,3,4-thiadiazole derivatives evaluated as VEGFR-2 inhibitors, computational ADMET profiling revealed that subtle substituent changes significantly alter predicted oral bioavailability parameters [1]. Furthermore, a comprehensive study of novel 1,3,4-thiadiazoles as anticancer agents included molecular modelling and ADMET profile assessment, demonstrating that halogen position and identity directly impact predicted drug-likeness metrics [2].

calculated logP drug-likeness physicochemical profiling positional isomer

Synthetic Tractability and Procurement Differentiation: 2-Fluorobenzylthio vs. Alternative Thioether Substituents

The 5-((2-fluorobenzyl)thio)-1,3,4-thiadiazole core is constructed via S-alkylation of a 1,3,4-thiadiazole-2-thiol intermediate with 2-fluorobenzyl halide. This synthetic step is common across the benzylthio-thiadiazole series, but the ortho-fluorine substituent introduces unique considerations: steric hindrance at the reactive benzylic carbon may reduce alkylation yields compared to para-fluoro or unsubstituted benzyl analogs, and the electron-withdrawing effect of ortho-fluorine can influence the stability of the thioether linkage [1]. Commercial vendors such as Evitachem and Benchchem (excluded from citation per guidelines) list this compound alongside its 3-fluoro and 4-fluoro isomers, with reported purities typically ≥95% . The availability of the specific 2-fluoro isomer as a discrete catalog item, rather than requiring custom synthesis, represents a procurement advantage for research groups seeking this exact regioisomer.

thioether synthesis benzylthio introduction synthetic accessibility procurement purity

Optimal Research Application Scenarios for 5-Bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 868975-02-4)


Wnt Signalling Pathway Inhibitor Screening and Lead Optimization Programs

Based on the Bayer Pharma patent family (WO2016131808A1) claiming 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt pathway inhibitors, CAS 868975-02-4 is suited as a screening compound or reference analog in Wnt-dependent cancer or fibrotic disease drug discovery programs [1]. Its 2-fluorobenzylthio substitution provides a specific regioisomeric probe for structure-activity relationship studies comparing ortho-, meta-, and para-fluorine effects on Wnt inhibition potency and selectivity.

Halogen-Bonding and Fluorine Scan SAR Studies in Medicinal Chemistry

The compound's unique combination of 5-bromo-2-chloro benzamide halogenation with a 2-fluorobenzylthio group makes it valuable for systematic fluorine-scan and halogen-bonding SAR investigations. The ortho-fluorine orientation creates a distinct intramolecular electronic environment compared to meta- and para-fluoro isomers, enabling researchers to probe the contribution of fluorine position to target binding affinity and selectivity [2]. This is directly relevant to fragment-based drug design and lead optimization where halogen bonding is being exploited.

Insecticidal or Agrochemical Activity Screening in Thiadiazole-Benzamide Series

The N-(1,3,4-thiadiazol-2-yl)benzamide chemotype has established precedent as an insecticidal scaffold, as documented in CA1077041A [3]. CAS 868975-02-4, with its halogen-rich substitution pattern (Br, Cl, F), aligns with structural features common to many commercial agrochemicals. It may serve as a screening candidate or intermediate in the development of novel insecticides targeting pest species relevant to agricultural or public health applications.

DNA Polymerase Theta (Polθ) Inhibitor Drug Discovery

Recent patent literature (WO2022118210A1) discloses substituted thiadiazolyl derivatives as DNA polymerase theta inhibitors, a target of significant interest in cancer therapy, particularly for tumors harboring DNA repair defects [4]. Although CAS 868975-02-4 is not explicitly claimed in this patent, its structural congruence with the claimed chemotype positions it as a potential tool compound or starting point for Polθ-focused medicinal chemistry campaigns.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.